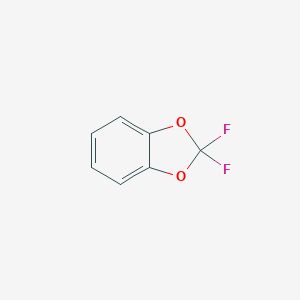

2,2-Difluoro-1,3-benzodioxole

描述

2,2-Difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C7H4F2O2. It is a difluoromethylated building block used in the synthesis of various benzodioxole-containing pharmaceutical active compounds. This compound is particularly notable for its stability, which is enhanced by the presence of fluorine atoms that mitigate against metabolism by humans and microbes .

准备方法

Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1,3-benzodioxole can be synthesized by reacting 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator . Another method involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The isolation of the compound is carried out using processes such as extraction, distillation, filtration, decantation, washing, and drying .

化学反应分析

Types of Reactions: 2,2-Difluoro-1,3-benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Toluene dioxygenase can oxidize this compound to form 4,5-dihydroxy-2,2-difluoro-1,3-benzodioxole.

Reduction: The compound can be reduced using common reducing agents under controlled conditions.

Substitution: Halogen exchange reactions can be performed using reagents like potassium fluoride.

Major Products: The major products formed from these reactions include 4,5-dihydroxy-2,2-difluoro-1,3-benzodioxole and other hydroxylated derivatives .

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

- 2,2-Difluoro-1,3-benzodioxole serves as a critical intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic organic chemistry .

Industrial Production Methods

- The compound is produced using methods such as chlorofluorination of 1,2-methylenedioxybenzene or the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in suitable solvents . This process is essential for large-scale applications in pharmaceuticals and agrochemicals.

Biological Applications

Pharmaceutical Development

- Research indicates that this compound has potential as a pharmaceutical intermediate. Its derivatives have been studied for their biological activity against various targets, including enzymes and receptors involved in disease pathways .

Cytotoxicity Studies

- Preliminary studies have shown that certain derivatives exhibit low cytotoxicity levels in human cell lines, suggesting a favorable safety profile for therapeutic applications. For instance, human peripheral blood mononuclear cells (PBMCs) demonstrated no significant cytotoxic effects up to concentrations of 5200 μM .

Antimicrobial Properties

- The compound has demonstrated antimicrobial activities against specific pathogens. Studies on related benzodioxole derivatives revealed effectiveness against mosquito larvae (Aedes aegypti), highlighting its potential use in vector control strategies.

Agricultural Chemistry

Pesticide Development

- This compound is utilized in the synthesis of agrochemicals. For example, its derivatives have been evaluated as fungicides and insecticides with low toxicity to non-target organisms .

Case Study: Fludioxonil

- A derivative containing the difluorobenzodioxole structure was assessed for its efficacy as a fungicide on various crops. It exhibited significant effectiveness while maintaining low toxicity levels in non-target species.

Material Science

Advanced Materials Development

- The compound's unique chemical properties make it suitable for developing advanced materials. Its derivatives are explored in creating polymers with enhanced mechanical properties and biocompatibility for applications in medicine and dentistry .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Chlorofluorination | 1,2-Methylenedioxybenzene | Chlorination with Cl gas | Variable |

| Reaction with KF | 2,2-Dichloro-1,3-benzodioxole + KF | Heated to 140°C | ~83% |

作用机制

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole involves its oxidation by toluene dioxygenase to form 4,5-dihydroxy-2,2-difluoro-1,3-benzodioxole. This intermediate can further undergo dehydration and other transformations, leading to the formation of fluoride ions and pyrogallol . The presence of fluorine atoms stabilizes the molecule, making it resistant to metabolism by humans and microbes .

相似化合物的比较

- 2,2-Dichloro-1,3-benzodioxole

- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde

- 5-Bromo-2,2-difluoro-1,3-benzodioxole

Uniqueness: this compound is unique due to its difluoromethylated structure, which imparts significant stability and resistance to metabolic degradation. This makes it a valuable intermediate in the synthesis of various pharmaceutical and industrial compounds .

生物活性

2,2-Difluoro-1,3-benzodioxole is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the benzodioxole family, characterized by a fused dioxole ring and a difluoromethyl substituent. Its unique structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C7H4F2O2

- Molecular Weight : 158.10 g/mol

- IUPAC Name : 2,2-difluoro-2H-1,3-benzodioxole

- CAS Number : 1583-59-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances its lipophilicity and potential binding affinity to target proteins. The compound's mechanism of action may involve:

- Enzyme Inhibition : Interference with enzyme activity through competitive or non-competitive inhibition.

- Receptor Modulation : Altering receptor signaling pathways, which can lead to various physiological responses.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial activity, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have revealed that this compound exhibits selective cytotoxic effects:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| WI38 (fibroblast) | 20 | >5 |

| HeLa (cervical cancer) | 15 | >7 |

| MCF7 (breast cancer) | 25 | >4 |

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal fibroblast cells.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of this compound in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound. The results indicated a dose-dependent reduction in tumor size compared to the control group:

| Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Study on Antioxidant Activity

Another research effort evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging activity:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 15 |

| ABTS | 12 |

These results highlight its potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases.

属性

IUPAC Name |

2,2-difluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCOGZQDAXUUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166398 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-59-1 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,2-difluoro-1,3-benzodioxole unique in terms of its chemical reactivity?

A1: this compound exhibits exceptional acidity compared to simple arenes like anisole or even 1,3-benzodioxole. This is attributed to the presence of the difluoromethylene group, making it highly susceptible to deprotonation and subsequent reactions with electrophiles. Research has shown that it undergoes ortho-lithiation approximately 5000 times faster than 1,3-benzodioxole, highlighting the profound impact of fluorine substitution on its reactivity. []

Q2: How does the structure of this compound lend itself to the synthesis of diverse derivatives?

A2: The inherent reactivity of this compound, particularly its susceptibility to ortho-lithiation, makes it a versatile precursor for a wide array of derivatives. [] Researchers have successfully demonstrated its conversion into various derivatives by first performing a hydrogen/metal permutation at the most acidic site, followed by the introduction of diverse electrophiles. [] These modifications allow for the generation of libraries of functionalized compounds with potential applications in various fields.

Q3: What are the potential applications of this compound derivatives in organic synthesis?

A3: The unique reactivity of this compound has been exploited to synthesize valuable building blocks for more complex molecules. For instance, researchers have synthesized fluoroalkoxy arylboronic esters, a versatile class of compounds, through iridium-catalyzed aromatic C-H borylation of this compound derivatives. [] These esters serve as crucial intermediates in various cross-coupling reactions, enabling the construction of complex molecular architectures.

Q4: Can you elaborate on the use of this compound in the synthesis of chiral ligands for asymmetric catalysis?

A4: this compound serves as a key starting material in the multi-step synthesis of enantiomerically pure (R)- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole, commonly known as DIFLUORPHOS®. [] This chiral diphosphine ligand plays a crucial role in various transition metal-catalyzed asymmetric reactions, leading to the formation of enantiomerically enriched compounds.

Q5: What are the advantages of using DIFLUORPHOS® as a chiral ligand in asymmetric synthesis?

A5: DIFLUORPHOS® displays exceptional enantioselectivity in various catalytic asymmetric transformations. [] For example, it has been successfully employed in the asymmetric hydrogenation of 2-aryl-substituted quinolinium salts, demonstrating high enantiomeric excesses. [] The rigid biaryl framework and the electron-withdrawing nature of the fluorine atoms in DIFLUORPHOS® contribute to its remarkable catalytic performance.

Q6: How does the presence of the trifluoromethoxy group influence the reactivity of aromatic compounds?

A6: The trifluoromethoxy group exhibits a strong electron-withdrawing nature, significantly impacting the reactivity of aromatic compounds. [] Studies have demonstrated that the trifluoromethoxy group surpasses the methoxy and trifluoromethyl groups in its ability to facilitate hydrogen/metal exchange at the ortho position of aromatic rings. This effect is attributed to a combination of sigma- and pi-polarizing interactions exerted by the trifluoromethoxy group.

Q7: Is there evidence of microbial degradation of compounds containing the this compound moiety?

A7: Yes, research indicates that the bacterium Pseudomonas putida F1 can degrade this compound (DFBD). [] This degradation process involves the enzyme toluene dioxygenase, which initiates the oxidation of DFBD. This discovery challenges the conventional perception of polyfluorinated compounds as resistant to biodegradation and highlights the potential for microbial remediation of environmental contaminants containing the DFBD moiety.

Q8: How is 4-formyl-2,2-difluoro-1,3-benzodioxole utilized in pesticide synthesis?

A8: 4-formyl-2,2-difluoro-1,3-benzodioxole acts as a crucial intermediate in the synthesis of fludioxonil, a widely used fungicide. [] A novel synthetic approach utilizes a reaction between 4-formyl-2,2-difluoro-1,3-benzodioxole and bromoacetonitrile triphenyl phosphate, resulting in the formation of (E)-3-(2,2-difluoro-1,3-benzodioxolame-4-yl) acrylonitrile, a key precursor to fludioxonil. [] This method offers a more environmentally friendly and cost-effective alternative to traditional synthesis routes.

Q9: Can you describe the synthesis and application of 4-(this compound-4-yl)pyrrole-3-nitrile?

A9: 4-(this compound-4-yl)pyrrole-3-nitrile is another important building block accessible from this compound. This compound is prepared via a multi-step synthesis involving the reaction of catechol with dibromodifluoromethane, followed by further transformations to yield the desired product. [] This synthetic method offers high purity and yield, demonstrating its potential for industrial-scale production of fludioxonil. []

Q10: What is the significance of the crystal structure of 4-(this compound-4-yl)-1H-pyrrole-3-carbonitrile?

A10: The crystal structure of 4-(this compound-4-yl)-1H-pyrrole-3-carbonitrile reveals a planar this compound ring system slightly twisted relative to the pyrrole ring. [] This information provides valuable insights into the molecular geometry and packing arrangement of the compound, which can be crucial for understanding its physical and chemical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。